molecular formula C14H24O4 B14710594 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate CAS No. 23174-54-1

2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate

Cat. No.: B14710594
CAS No.: 23174-54-1
M. Wt: 256.34 g/mol
InChI Key: SXMQOKFREGXHNY-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is a chemical compound with the molecular formula C14H24O4. It consists of 24 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and two acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate typically involves the acetylation of 2,2,5,5-tetramethylcyclohexane-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields 2,2,5,5-tetramethylcyclohexane-1,3-diol.

    Substitution: Results in halogenated or aminated derivatives.

Scientific Research Applications

2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release acetic acid and 2,2,5,5-tetramethylcyclohexane-1,3-diol. The released acetic acid can participate in metabolic pathways, while the diol can interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethylcyclohexane-1,3-diol: The parent diol compound.

    2,2,5,5-Tetramethylcyclohexane-1,3-diyl dibenzoate: A similar compound with benzoate groups instead of acetate groups.

    2,2,5,5-Tetramethylcyclohexane-1,3-diyl dichloride: A halogenated derivative.

Uniqueness

2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is unique due to its specific ester functional groups, which impart distinct chemical properties. Its stability and reactivity make it suitable for various applications in research and industry.

Properties

CAS No.

23174-54-1

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

(3-acetyloxy-2,2,5,5-tetramethylcyclohexyl) acetate

InChI

InChI=1S/C14H24O4/c1-9(15)17-11-7-13(3,4)8-12(14(11,5)6)18-10(2)16/h11-12H,7-8H2,1-6H3

InChI Key

SXMQOKFREGXHNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(CC(C1(C)C)OC(=O)C)(C)C

Origin of Product

United States

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